

Technical Support Center: Validating Purity of 4-Keto Retinamide Standards

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Compound of Interest

Compound Name: 4-Keto Retinamide

Cat. No.: B13449892

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Introduction

This guide addresses the validation of **4-Keto Retinamide** (chemically known as 4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-4-HPR).[1][2] As a polar metabolite of the synthetic retinoid Fenretinide (4-HPR), this compound exhibits distinct physicochemical properties compared to its parent molecule.[1][2]

Critical Note on Identity: Ensure your standard corresponds to CAS 865536-65-8 (or vendor-specific CAS 1217196-74-1).[1] It is characterized by the introduction of a ketone group at the C4 position of the

-ionone ring, which significantly alters its polarity and spectral behavior.

Part 1: Visual & Physical Inspection

Q: What should the standard look like, and how do I handle the initial opening?

A:

- Appearance: High-purity **4-Keto Retinamide** is a yellow to light-orange crystalline powder.[1] Any darkening (brown/red) indicates significant oxidative degradation.[1] Clumping suggests moisture absorption.[1]
- Solubility: Unlike the lipophilic parent Fenretinide, the 4-oxo metabolite is slightly more polar but still requires organic solvents.
 - Preferred: DMSO, Ethanol (absolute).
 - Avoid: Pure water (precipitates immediately).[1]

Protocol - Initial Handling:

- Equilibrate the vial to room temperature before opening to prevent condensation.
- Handle exclusively under yellow light (sodium lamp) or low-light conditions. Retinoids undergo rapid photo-isomerization under standard laboratory fluorescent lighting.[1]
- Dissolve in DMSO to create a stock solution (e.g., 10 mM), flush with Argon/Nitrogen, and store at -80°C.

Part 2: Chromatographic Validation (HPLC/UPLC)

Q: What is the definitive HPLC method to confirm purity and separate it from the parent 4-HPR?

A: You must use a method capable of resolving the polar 4-oxo metabolite from the parent Fenretinide and potential cis-isomers.[1] An isocratic method is often insufficient for metabolite mixtures; a gradient is recommended.[1]

Recommended Chromatographic Conditions:

Parameter	Specification	Rationale
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 μm or 1.7 μm	End-capping reduces peak tailing caused by the amide nitrogen.[1]
Mobile Phase A	Water + 0.1% Formic Acid	Acidic pH suppresses ionization of the phenol group, sharpening peaks.
Mobile Phase B	Acetonitrile (ACN) + 0.1% Formic Acid	ACN provides sharper peaks for retinoids than Methanol.[1]
Gradient	50% B to 95% B over 15 mins	4-oxo-4-HPR elutes earlier than 4-HPR due to the polar ketone group.[1]
Flow Rate	1.0 mL/min (HPLC) / 0.3 mL/min (UPLC)	Standard flow for backpressure management.[1]
Detection	PDA (200–500 nm); Extract at 360 nm	360 nm is the absorption maximum ().[1]
Temperature	25°C - 30°C	Higher temps can induce thermal isomerization.[1]

Troubleshooting Table:

Symptom	Probable Cause	Corrective Action
Peak Splitting	cis/trans Isomerization	Check light exposure. ^[1] Prepare fresh sample in amber glass.
Fronting Peak	Column Overload or Solvent Mismatch	Dissolve sample in mobile phase or weaker solvent (50:50 ACN:Water).
Retention Shift	pH fluctuation	Ensure Formic Acid is fresh; retinamide pKa sensitivity is low but present.

Q: My chromatogram shows a small peak just before the main peak. Is this an impurity?

A: It is likely the 13-cis isomer.^[1] Retinoids exist primarily in the all-trans configuration but thermodynamically equilibrate to cis forms (13-cis, 9-cis) upon exposure to light or heat.^[1]

- Diagnosis: Check the UV spectrum of the minor peak. Isomers typically have identical but may show a "cis-peak" (secondary absorption band) around 250 nm.^[1]
- Acceptance Criteria: For biological standards, <2-3% isomerization is often acceptable as it may occur spontaneously in solution.^[1] >5% suggests improper storage.

Part 3: Spectral Validation (UV & MS)

Q: How do I distinguish 4-Keto Retinamide from Fenretinide (4-HPR) using spectral data?

A: While both share the retinoid backbone, the 4-oxo group introduces specific spectral shifts.^[1]

- UV-Vis Spectroscopy:
 - 4-HPR:

nm.[1]

- **4-Keto Retinamide:**

nm, but often exhibits a broader absorption band and a slight bathochromic shift (red-shift) or hyperchromic effect depending on the solvent due to extended conjugation from the ketone.[1]

- Action: Overlay the spectra. The 4-oxo derivative is more polar; if using a PDA detector, the 4-oxo peak will elute before the 4-HPR peak in Reverse Phase (RP) chromatography. [1]

- Mass Spectrometry (LC-MS/MS):

- Fenretinide (4-HPR): MW 391.55 Da.[1]

. [1]

- **4-Keto Retinamide:** MW 405.53 Da.[1]

. [1]

- Validation: Look for the +14 Da mass shift (addition of Oxygen - 2 Hydrogens + Oxygen? No,

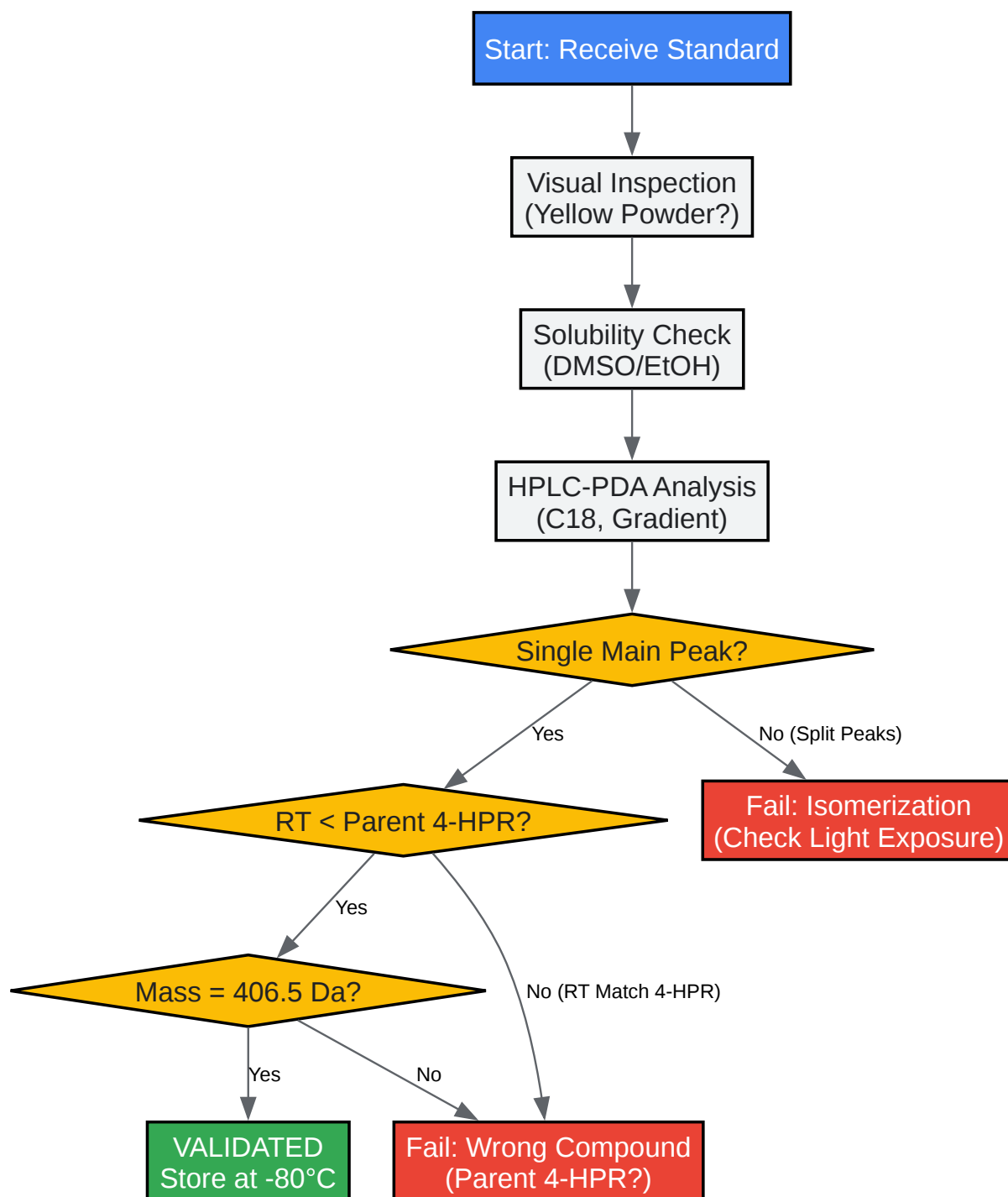
is

Da).[1]

- Fragmentation: The 4-oxo group is stable, but characteristic fragmentation of the retinoid chain (loss of toluene, etc.) will remain.

Part 4: Logic & Workflow Visualization

Decision Tree: Purity Assessment

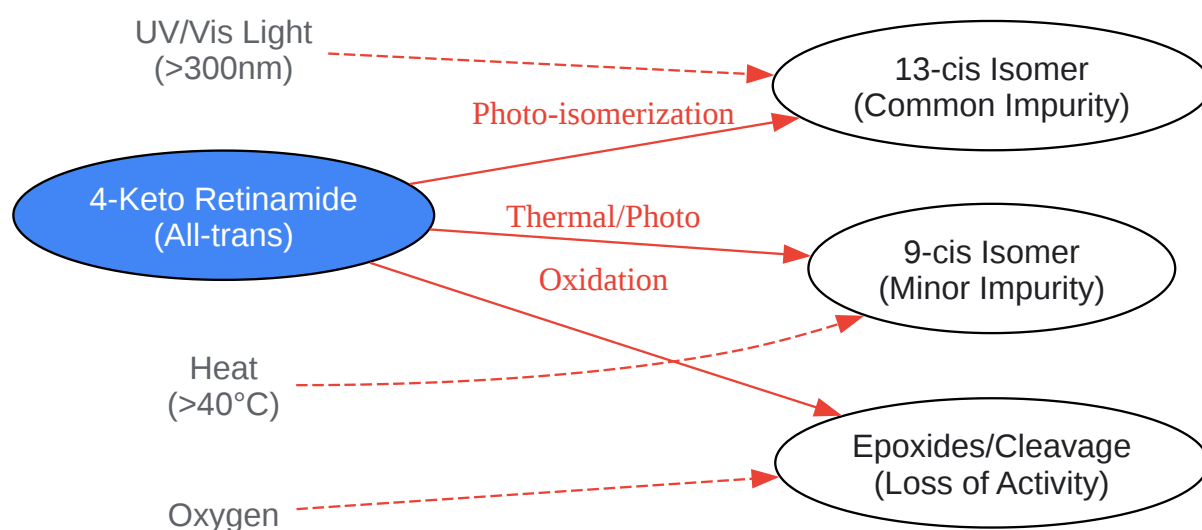


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Figure 1: Step-by-step decision tree for validating **4-Keto Retinamide** purity, distinguishing it from isomers and parent compounds.

Degradation Mechanism Awareness

Users must understand why the standard fails. The 4-oxo group adds polarity, but the polyene chain remains the weak link.



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Figure 2: Primary degradation pathways.[1] Light exposure is the most critical factor leading to rapid isomerization.

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